![molecular formula C10H16N5O13P3 B12820735 [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine triphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. Adenosine triphosphate is composed of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups bound to ribose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine triphosphate can be synthesized through various biochemical pathways. One common method involves the phosphorylation of adenosine diphosphate using inorganic phosphate in the presence of enzymes such as adenosine kinase and polyphosphate kinases . This process can be carried out in vitro using a multi-enzyme cascade system, which combines adenosine and inorganic polyphosphate as key substrates .
Industrial Production Methods: On an industrial scale, adenosine triphosphate is typically produced using living yeast cells. This method involves the fermentation of glucose by yeast cells, which generates adenosine triphosphate as a byproduct. The adenosine triphosphate is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis of adenosine triphosphate involves the breaking of the phosphate bonds, releasing energy and converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.
Phosphorylation: Enzymes like kinases transfer phosphate groups from adenosine triphosphate to other molecules.
Dephosphorylation: Phosphatases remove phosphate groups from molecules, converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate.
Major Products:
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate (Pi)
Scientific Research Applications
Adenosine triphosphate has a wide range of applications in scientific research:
- Biochemistry: It is used to study energy transfer and metabolic processes within cells.
- Molecular Biology: Adenosine triphosphate is essential for DNA and RNA synthesis, as it provides the necessary energy for polymerase reactions .
- Medicine: It is used in treatments for conditions such as heart disease and cancer. Adenosine triphosphate has been shown to reduce neuropathic pain and improve wound healing .
- Industry: Adenosine triphosphate is used in various biotechnological applications, including enzyme-catalyzed reactions and as a component in skincare products to enhance skin radiance .
Mechanism of Action
This transfer is carried out by special enzymes that couple the release of energy from adenosine triphosphate to cellular activities that require energy . The molecular targets of adenosine triphosphate include various enzymes and proteins involved in cellular metabolism, signal transduction, and muscle contraction .
Comparison with Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Cyclic adenosine monophosphate (cAMP)
Comparison: Adenosine triphosphate is unique in its ability to store and transport chemical energy within cells. While adenosine diphosphate and adenosine monophosphate are also involved in energy transfer, they contain fewer phosphate groups and thus store less energy. Cyclic adenosine monophosphate, on the other hand, is primarily involved in signal transduction rather than energy transfer .
Adenosine triphosphate’s role as the primary energy carrier in cells makes it indispensable for a wide range of biological processes, setting it apart from its related compounds.
Properties
Molecular Formula |
C10H16N5O13P3 |
|---|---|
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ZKHQWZAMYRWXGA-HMEJCUHCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


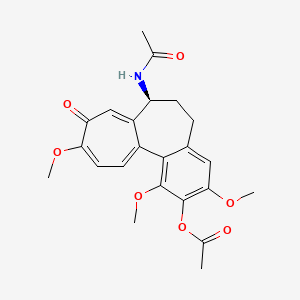
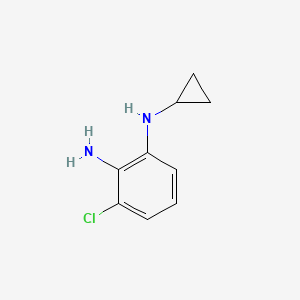
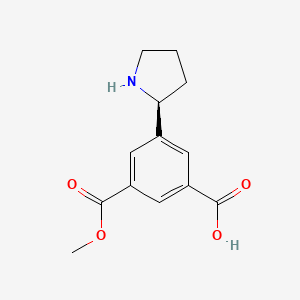
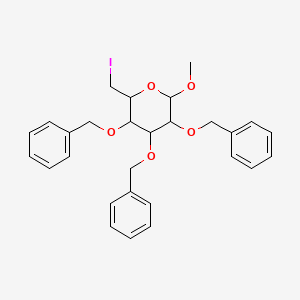
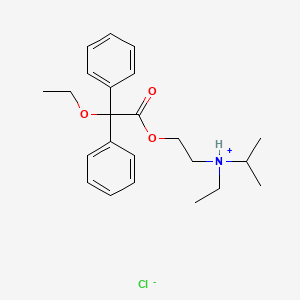

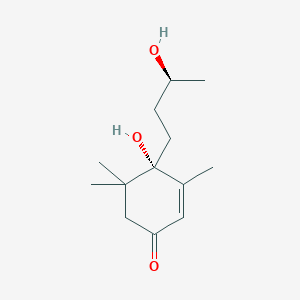

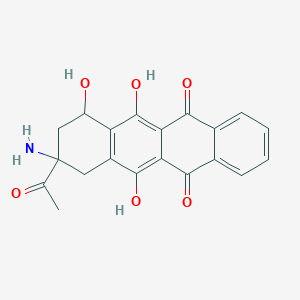
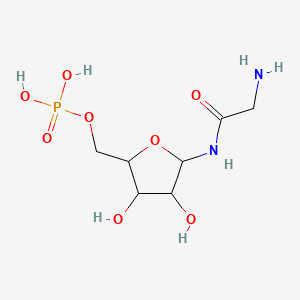
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
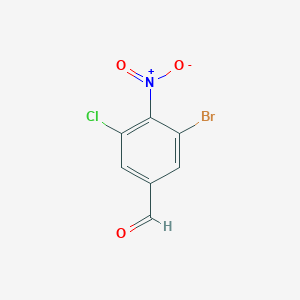
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
